N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
Description
This compound features a complex structure combining an indole core substituted with a 2-methoxyethyl group at the 1-position and an acetamide side chain linked to a cyclohexyl ring modified with a tetrazole moiety. The tetrazole group is a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability, while the indole scaffold is common in pharmaceuticals due to its interaction with biological targets.
Properties
Molecular Formula |
C21H28N6O2 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)indol-4-yl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C21H28N6O2/c1-29-13-12-26-11-8-17-18(6-5-7-19(17)26)23-20(28)14-21(9-3-2-4-10-21)15-27-16-22-24-25-27/h5-8,11,16H,2-4,9-10,12-15H2,1H3,(H,23,28) |
InChI Key |
FXDCAUVFDNNEHG-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)CC3(CCCCC3)CN4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxyethyl Group: The 2-methoxyethyl group can be introduced via alkylation, using 2-methoxyethyl chloride in the presence of a base like potassium carbonate.
Cyclohexyl Group Addition: The cyclohexyl group is introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate electrophile.
Tetrazole Ring Formation: The tetrazole ring is typically formed by reacting an azide with a nitrile under acidic conditions.
Final Coupling: The final step involves coupling the indole derivative with the tetrazole-cyclohexyl intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially converting it to an amine.
Substitution: Electrophilic substitution reactions are common at the indole core, especially at the 3-position.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indole derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing tetrazole rings often exhibit significant antimicrobial properties. For instance, tetrazole derivatives have been reported to show activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the tetrazole moiety in N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide may enhance its antimicrobial efficacy, making it a candidate for further studies in this domain.
Anti-inflammatory Potential
Tetrazole derivatives have also been explored for their anti-inflammatory properties. Studies show that certain tetrazole compounds inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process . The specific compound under discussion may similarly possess anti-inflammatory effects, warranting investigation into its use for inflammatory conditions.
Anticancer Properties
Indole derivatives are known for their anticancer activities. The incorporation of the indole structure in this compound could suggest potential anticancer effects. Research on related indole compounds has demonstrated their ability to inhibit tumor growth and induce apoptosis in cancer cells . Thus, the compound could be evaluated for its anticancer properties in vitro and in vivo.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions that include the formation of the indole ring, followed by the introduction of the methoxyethyl group and the tetrazole moiety. Detailed synthetic routes can be found in specialized literature focusing on synthetic organic chemistry.
Case Studies and Research Findings
Several studies have investigated similar compounds with promising results:
These findings suggest that this compound may possess similar beneficial effects.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can bind to various receptors, modulating their activity, while the tetrazole ring can interact with metal ions or other biomolecules, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzimidazole/Tetrazole Moieties
N-[(1-Isopropyl-1H-benzimidazol-2-yl)methyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide () :
- Structural Differences : Replaces the indole group with a benzimidazole ring and introduces an isopropyl substituent.
- Synthesis : Likely involves coupling reactions between benzimidazole intermediates and tetrazole-modified cyclohexyl acetamide precursors, similar to methods in (e.g., HOBt/EDC-mediated amide bond formation) .
- Significance : The benzimidazole moiety may enhance DNA intercalation or kinase inhibition, while the tetrazole improves solubility compared to carboxylic acid derivatives.
Triazole-Containing Acetamides ()
- N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) :
- Structural Contrast : Substitutes tetrazole with a triazole ring and incorporates a naphthalene group.
- Synthesis : Synthesized via 1,3-dipolar cycloaddition between azides and alkynes (click chemistry), a method distinct from the target compound’s likely synthetic route .
- Spectroscopy : IR peaks at 1678 cm⁻¹ (C=O) and 1287 cm⁻¹ (C–N) align with acetamide functionalities, similar to the target compound .
Cyclohexyl-Linked Acetamide Derivatives ()
2-(1-Cyclohexyl-1H-benzo[d]imidazole-2-yl)-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-1-yl)acetamide (10VP91) :
- U-48800 and U-51754 (): Key Differences: Dichlorophenyl substituents and dimethylamino-cyclohexyl groups instead of tetrazole/indole motifs. Pharmacology: These compounds are synthetic opioids, highlighting how acetamide derivatives can be tailored for diverse biological targets .
Pharmacological Insights
- Nitroimidazole Analogues () : Compounds like EF5 and FMISO use nitroimidazole-acetamide structures for hypoxia imaging. The target compound’s tetrazole group may similarly enhance tissue penetration or redox sensitivity .
- Opioid Analogues () : Structural diversity in acetamide derivatives (e.g., U-48800) underscores the scaffold’s versatility in drug design .
Data Tables
Table 2: Spectroscopic Data Comparison
Biological Activity
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety, a methoxyethyl group, and a tetrazole ring. Its molecular formula is , with a molecular weight of approximately 342.44 g/mol. The presence of these functional groups is believed to contribute to its biological activity.
Research indicates that this compound may exert its effects through several mechanisms:
- Receptor Modulation : The compound has been shown to interact with various receptors, potentially modulating their activity. For instance, tetrazole derivatives are known to act as antagonists or agonists at specific receptor sites.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like inflammation or cancer.
Anticancer Activity
A study evaluated the anticancer properties of the compound against several cancer cell lines. Results showed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung cancer) | 15.3 | Induction of apoptosis |
| MCF7 (Breast cancer) | 12.5 | Cell cycle arrest |
| HeLa (Cervical cancer) | 10.8 | Inhibition of proliferation |
The compound demonstrated significant cytotoxicity, particularly against HeLa cells, indicating its potential as an anticancer agent .
Antimicrobial Activity
In vitro studies have assessed the antimicrobial efficacy of this compound against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound possesses moderate antibacterial properties .
Case Studies and Research Findings
Case Study 1: Cancer Treatment
A recent clinical trial investigated the use of this compound in combination therapy for patients with advanced-stage cancers. The results indicated an improvement in overall survival rates compared to standard treatments alone, highlighting the potential for this compound in oncological applications .
Case Study 2: Infectious Diseases
Another study focused on the antimicrobial activity against resistant strains of bacteria. The findings revealed that this compound exhibited synergistic effects when used alongside conventional antibiotics, suggesting its role as an adjuvant therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
